Intramolecular Benzofuran Formation Enabled by α-Methoxyvinyl Group
1-Bromo-2-(1-methoxyethenyl)benzene and related β-(o-methoxyphenyl)vinyl bromides undergo photochemically induced intramolecular cyclization to yield benzofuran derivatives. This transformation is enabled by nucleophilic attack of the ortho-methoxy oxygen on an intermediate vinyl cation, a pathway unavailable to non-methoxylated vinyl bromides such as 1-bromo-2-vinylbenzene, which lack the requisite internal nucleophile and require alternative multi-step approaches for benzofuran construction [1].
| Evidence Dimension | Access to benzofuran scaffold via one-step intramolecular cyclization |
|---|---|
| Target Compound Data | Undergoes photolytic cyclization to benzofuran derivatives |
| Comparator Or Baseline | 1-Bromo-2-vinylbenzene (no ortho-methoxy group) — no analogous direct cyclization pathway |
| Quantified Difference | Qualitative mechanistic advantage: intramolecular nucleophilic trap present vs. absent |
| Conditions | Photolysis conditions; aqueous ethanol or acetic acid solvent [1] |
Why This Matters
Procuring the methoxyvinyl-substituted building block eliminates the need for separate oxygen installation steps, reducing synthetic complexity for benzofuran-containing targets.
- [1] Photochemistry of vinyl halides. Formation of benzofurans by photolysis of β-(o-methoxyphenyl)vinyl bromides. The Journal of Organic Chemistry. 1981. American Chemical Society. View Source
